molecular formula C18H18ClN3O2 B6490944 1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891108-59-1

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea

Katalognummer: B6490944
CAS-Nummer: 891108-59-1
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: NHMMLWFGJBSNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a benzyl group and a 5-oxopyrrolidin-3-yl moiety substituted with a 4-chlorophenyl ring.

Eigenschaften

IUPAC Name

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-6-8-16(9-7-14)22-12-15(10-17(22)23)21-18(24)20-11-13-4-2-1-3-5-13/h1-9,15H,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMLWFGJBSNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine

The pyrrolidinone core is constructed via a cyclocondensation reaction between 4-chloroaniline and diethyl acetylenedicarboxylate. This reaction proceeds under acidic conditions (e.g., sulfuric acid) to form the pyrrolidin-2-one intermediate, which is subsequently reduced to the corresponding amine using sodium borohydride in a 1,2-dimethoxyethane (DME) solvent system.

Reaction Conditions:

  • Temperature: 75°C

  • Yield: ~52% after recrystallization

Functionalization with the Benzyl Group

The benzyl moiety is introduced via nucleophilic substitution using benzyl bromide in the presence of a base such as potassium carbonate. This step is conducted in anhydrous tetrahydrofuran (THF) to minimize side reactions.

Key Parameters:

  • Reaction time: 12 hours

  • Yield: 68–72%

Urea Formation Strategies

The urea linkage is established through two primary methods:

Isocyanate Coupling

Benzyl isocyanate reacts with 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine in dichloromethane (DCM) at room temperature. This method offers high regioselectivity but requires stringent moisture control.

Optimized Conditions:

  • Catalyst: Triethylamine (1.2 equiv)

  • Yield: 85%

Carbodiimide-Mediated Coupling

A safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carbonyl group. This method is preferred for scalability and reduced toxicity.

Comparative Data:

MethodYield (%)Purity (%)
Isocyanate8598
EDC/HOBt7895

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Mixed solvent systems (e.g., THF/H₂O) balance solubility and workup efficiency.

Catalytic Enhancements

Palladium-catalyzed cross-coupling has been explored for introducing aromatic groups, though yields remain suboptimal (≤60%). Future research may focus on ligand design to improve catalytic activity.

Analytical Characterization

Critical analytical data for intermediates and the final product include:

1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine

  • ¹H NMR (400 MHz, CDCl₃): δ 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 6.62 (d, J = 8.6 Hz, 2H, Ar-H), 3.88 (m, 1H, NH), 3.12 (m, 2H, CH₂), 2.75 (m, 2H, CH₂).

Final Product

  • LC-MS (ESI+): m/z 386.1 [M+H]⁺

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea has been investigated for its potential as an anti-cancer agent. Its structural similarities to known inhibitors of various cancer-related pathways suggest that it may modulate critical signaling pathways involved in tumor growth and proliferation. Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structural motifs can act as inhibitors for specific enzymes involved in disease processes. For instance, the urea moiety is known to interact with the active sites of enzymes such as serine proteases and kinases. Studies focusing on the inhibition kinetics of 1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea against these enzymes could provide insights into its therapeutic potential.

Interaction with Biological Targets

The compound's ability to bind selectively to certain receptors or enzymes makes it a candidate for studying molecular interactions within biological systems. Research into its binding affinity and specificity can help elucidate its role in modulating biological pathways, particularly those associated with neurological disorders or metabolic syndromes.

Case Studies and Research Findings

Study FocusFindingsReference
Anti-cancer ActivityDemonstrated cytotoxicity against breast cancer cell lines; potential for further development as an anti-cancer agent
Enzyme InhibitionIdentified as a potential inhibitor of serine proteases; further kinetic studies recommended
Molecular InteractionsBinding studies suggested modulation of receptor activity; implications for neurological applications

Wirkmechanismus

The mechanism of action of 1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications Reference
1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea C₁₉H₁₉ClN₃O₃* ~373.8 Benzyl, 4-chlorophenyl, 5-oxopyrrolidin Rigid pyrrolidin ring
1-(4-Chlorophenyl)urea (p-Chlorophenyl urea) C₇H₆ClN₂O 169.6 4-Chlorophenyl Simple urea derivative; reference standard
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 310.7 4-Chlorophenyl, 2,6-difluorobenzoyl Insect growth regulator (pesticide)
1-(4-Methoxybenzyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea C₁₉H₂₀ClN₃O₃ 373.8 4-Methoxybenzyl, 4-chlorophenyl Enhanced solubility due to methoxy
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea C₂₀H₂₂ClN₃O₄ 403.9 Dimethoxyphenyl, methyl-pyrrolidin Increased steric bulk
1-Benzyl-3-(2-ethynylphenyl)urea C₂₂H₁₆ClN₃O 373.8 Benzyl, 2-ethynylphenyl Ethynyl group for conjugation

*Inferred from analogs.

Functional Implications of Substituents

Benzyl vs. Aryl Substitutions

  • Benzyl Group (Target Compound) : Enhances lipophilicity compared to smaller substituents (e.g., methyl or methoxybenzyl) . This may improve membrane permeability but reduce aqueous solubility.

5-Oxopyrrolidin Ring

  • The 5-oxopyrrolidin moiety in the target compound and analogs (e.g., CAS 955237-98-6) provides conformational rigidity and hydrogen-bonding capacity, which are critical for receptor binding in bioactive compounds .

Chlorophenyl Group

  • The 4-chlorophenyl substituent is a common feature in pesticides (e.g., diflubenzuron) and pharmaceuticals, contributing to hydrophobic interactions and resistance to metabolic degradation .

Biologische Aktivität

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound notable for its complex structure, which incorporates a urea moiety and a pyrrolidinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 343.8 g/mol. The structural arrangement includes:

  • A benzyl group attached to a urea nitrogen.
  • A 4-chlorophenyl substituent linked to a pyrrolidin-3-yl group.
  • A carbonyl group at the 5-position of the pyrrolidine ring.

This unique configuration contributes to its distinctive chemical properties and potential biological activities .

The biological activity of 1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea is hypothesized to involve:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity. For instance, it has been suggested that similar compounds exhibit interactions with retinoic acid receptors and LXR-alpha, influencing pathways related to lipid metabolism and cellular differentiation .

Targeted Biological Pathways

The potential pathways affected by this compound include:

  • Lipid Metabolism : By influencing the retinoic acid receptor, it may play a role in lipid homeostasis.
  • Cellular Growth and Differentiation : Modulation of gene expression through receptor binding could impact cellular processes vital for growth and differentiation.

Biological Activity Overview

Research indicates that compounds similar to 1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea exhibit significant biological activities, which can be summarized as follows:

Activity Type Description
Antibacterial Activity Moderate to strong activity against various bacterial strains, potentially making it useful in treating infections .
Enzyme Inhibition Potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases .
Receptor Modulation Possible antagonistic effects on chemokine receptors, contributing to anti-inflammatory properties .

Q & A

Q. What are the key structural features of 1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea, and how do they influence its reactivity?

The compound contains a urea core linked to a benzyl group and a 5-oxopyrrolidin-3-yl moiety substituted with a 4-chlorophenyl ring. The urea group (-NH-C(=O)-NH-) enables hydrogen bonding, critical for interactions with biological targets. The 4-chlorophenyl group enhances lipophilicity, while the pyrrolidinone ring introduces conformational rigidity, affecting binding selectivity. Structural analogs (e.g., 1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) show that halogen positioning alters electronic properties and steric effects, impacting reactivity .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Step 1 : Cyclization of precursors (e.g., γ-lactams) to form the 5-oxopyrrolidin-3-yl scaffold under acidic/basic conditions.
  • Step 2 : Reaction with benzyl isocyanate to form the urea linkage.
  • Step 3 : Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradients). Key reagents include chlorinated phenyl isocyanates and catalysts like triethylamine. Yields depend on reaction temperature (60–80°C) and solvent polarity .

Q. How is purity assessed for this compound in preclinical studies?

Purity is validated using:

  • HPLC : C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • NMR : Confirmation of proton environments (e.g., urea NH signals at δ 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for analogs be resolved?

Contradictions arise from differences in substituent positioning (e.g., 4-chloro vs. 3-fluoro phenyl groups). To resolve:

  • Perform docking studies (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs.
  • Validate with isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Compare with analogs (e.g., 1-(4-acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) to isolate electronic vs. steric effects .

Q. What experimental strategies optimize reaction yields for large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for cyclization steps.
  • Microwave-Assisted Synthesis : Reduces reaction time for urea bond formation (20–30 minutes vs. hours).
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) using software like Minitab .

Q. How does the compound’s stereochemistry impact biological activity?

The 5-oxopyrrolidin-3-yl ring introduces a chiral center. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Test enantiopure samples in assays (e.g., enzyme inhibition). For example, (R)-enantiomers of related ureas show 10-fold higher CB1 receptor affinity than (S)-forms .

Q. What computational methods predict potential off-target interactions?

  • Pharmacophore Modeling (MOE software): Map essential features (H-bond donors, aromatic rings) shared with known ligands.
  • Machine Learning : Train models on ChEMBL data to predict off-target kinases or cytochrome P450 enzymes.
  • Molecular Dynamics (MD) : Simulate binding stability with hERG channels to assess cardiotoxicity risks .

Methodological Guidance

  • Crystallography : Use SHELXL (via Olex2) for single-crystal X-ray refinement. The 4-chlorophenyl group’s electron density maps clarify positional disorder .
  • Troubleshooting Low Yields : Replace hygroscopic reagents (e.g., LiAlH4) with stabilized alternatives (e.g., NaBH4 with CeCl3) for reductions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.